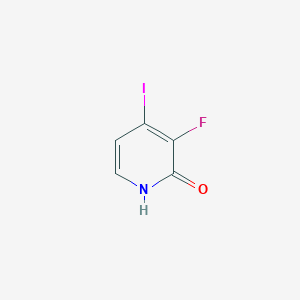

3-Fluoro-4-iodopyridin-2(1H)-one

Overview

Description

“3-Fluoro-4-iodopyridin-2(1H)-one” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. The “3-Fluoro-4-iodo” part of the name indicates that there are fluorine and iodine substituents on the pyridine ring. The “2(1H)-one” part suggests the presence of a carbonyl group (=O) at the 2-position of the ring .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-iodopyridin-2(1H)-one” would consist of a six-membered aromatic ring (the pyridine) with fluorine and iodine atoms attached at the 3- and 4-positions, respectively, and a carbonyl group at the 2-position .Chemical Reactions Analysis

As a halogenated pyridine derivative, “3-Fluoro-4-iodopyridin-2(1H)-one” could potentially undergo various types of chemical reactions. These might include nucleophilic aromatic substitution reactions (where another atom or group replaces the fluorine or iodine) and reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-iodopyridin-2(1H)-one” would depend on its exact molecular structure. Factors that could be relevant include its polarity (which would affect its solubility in different solvents), its boiling and melting points, and its stability under different conditions .Scientific Research Applications

FGFR Inhibition for Cancer Therapy

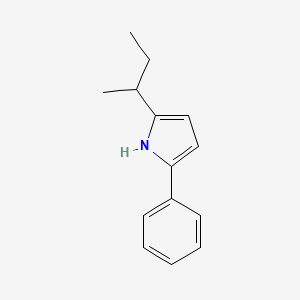

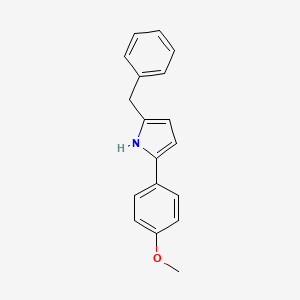

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h stands out, exhibiting significant FGFR inhibitory activity. It effectively inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion. This research opens up prospects for developing FGFR-targeted therapies.

Radiochemistry and Labeling

Fluorine-18 and iodine-123 are commonly used radionuclides in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), respectively. Researchers may explore radiolabeling 3-Fluoro-4-iodopyridin-2(1H)-one for imaging studies. Its incorporation into specific molecules could enable visualization of biological processes in vivo.

Future Directions

The study of new pyridine derivatives like “3-Fluoro-4-iodopyridin-2(1H)-one” is an active area of research in organic chemistry. Such compounds have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Future research might focus on synthesizing “3-Fluoro-4-iodopyridin-2(1H)-one”, studying its properties, and exploring its potential applications .

properties

IUPAC Name |

3-fluoro-4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXGWYJMOQNGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-iodopyridin-2(1H)-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)